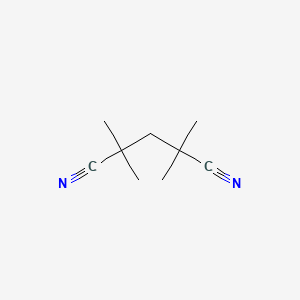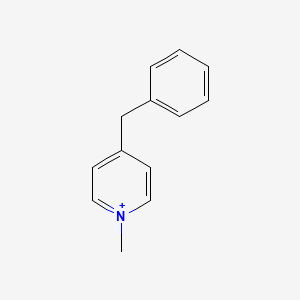
4-Benzyl-1-methylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyl-1-methylpyridin-1-ium is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyridine ring, along with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-methylpyridin-1-ium typically involves the alkylation of pyridine derivatives. One common method is the reaction of pyridine with benzyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyl-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Hydrogenated derivatives with varying degrees of saturation.
Substitution: Compounds with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
4-Benzyl-1-methylpyridin-1-ium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Medicine: Explored for its antiviral properties, including inhibition of viral RNA polymerase.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Benzyl-1-methylpyridin-1-ium varies depending on its application:
Catalysis: Acts as a metal-free catalyst by facilitating the transfer of electrons during oxidation reactions.
Enzyme Inhibition: Inhibits acetylcholinesterase and butyrylcholinesterase by binding to the active site of the enzymes, preventing the breakdown of acetylcholine.
Antiviral Activity: Inhibits viral RNA polymerase, thereby preventing the replication of the virus.
Comparación Con Compuestos Similares
4-Benzyl-1-methylpyridin-1-ium can be compared with other quaternary ammonium compounds:
1-Benzyl-4-cyanopyridin-1-ium: Similar structure but with a cyano group, used in different catalytic applications.
1-Benzyl-4-(dimethylamino)pyridin-1-ium: Contains a dimethylamino group, showing higher catalytic activity in certain reactions.
N-Methylpyridinium: Lacks the benzyl group, used in different industrial applications.
These comparisons highlight the unique properties of this compound, particularly its versatility in various chemical reactions and applications.
Propiedades
Número CAS |
46340-38-9 |
|---|---|
Fórmula molecular |
C13H14N+ |
Peso molecular |
184.26 g/mol |
Nombre IUPAC |
4-benzyl-1-methylpyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1 |
Clave InChI |
VXHDYQQBIWTVOC-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1=CC=C(C=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


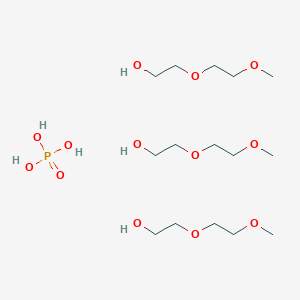
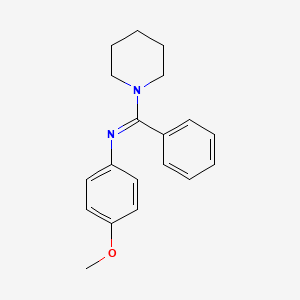
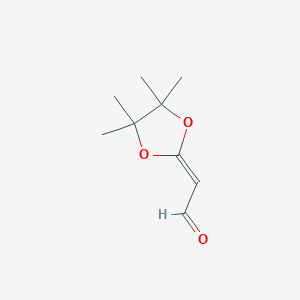
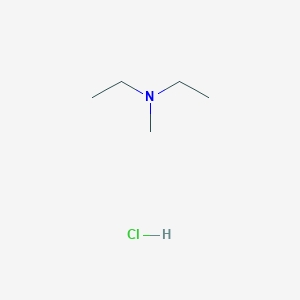
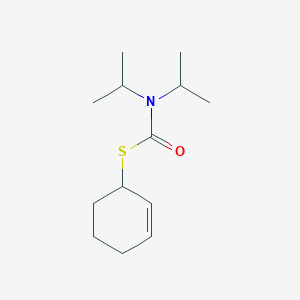
![1-Dimethylamino-2,3-di(4'-methoxyphenyl)-pentan-3-ol hydrochlorid [German]](/img/structure/B14662764.png)
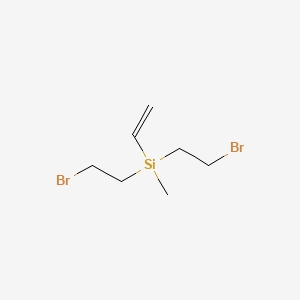

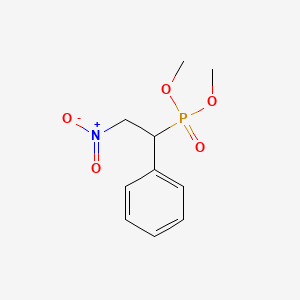
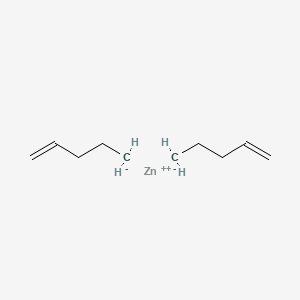
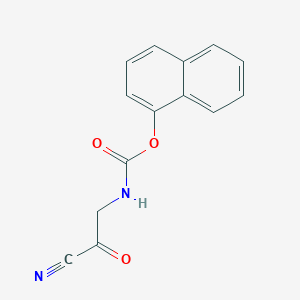

![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
